![molecular formula C8H4BrF5 B2845017 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide CAS No. 2149589-86-4](/img/structure/B2845017.png)
2,6-Difluoro-3-(trifluoromethyl)benzyl bromide
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Overview
Description
2,6-Difluoro-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2149589-86-4 . Its IUPAC name is 2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene . The compound has a molecular weight of 275.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF5/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis Methodologies and Reactions Research has demonstrated the use of 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide in novel synthetic routes. For instance, its utility in aryne chemistry to generate complex naphthalenes through reactions with furan, showcasing its role in constructing aromatic compounds with significant biological and materials applications (Schlosser & Castagnetti, 2001). Furthermore, its involvement in Cu(I)-mediated nucleophilic trifluoromethylation reactions underscores the importance of 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide in introducing trifluoromethyl groups into organic molecules, a key modification in drug design due to the lipophilic and electron-withdrawing nature of the trifluoromethyl group (Kim & Shreeve, 2004).
Material Science and Polymer Chemistry In material science, the synthesis of dendritic macromolecules using a novel convergent growth approach based on dendritic fragments highlights the compound's role in creating polymers with controlled molecular architecture. This approach allows for precise control over the placement and nature of peripheral groups, offering significant potential in the development of advanced materials with tailored properties (Hawker & Fréchet, 1990).
Organic Electronics and Photonic Materials The research also extends to the domain of organic electronics and photonics, where the compound's derivatives have been explored for their potential in creating organic optoelectronic materials. The ability to control the electronic properties of materials through fluorination is particularly valuable in this field, where the performance of devices can be significantly enhanced by fine-tuning molecular structures (Zhang et al., 2013).
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It’s associated with Hazard Statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in alkylation reactions .
Mode of Action
Benzyl bromides are typically involved in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile .
Biochemical Pathways
Benzyl bromides can participate in various reactions, including free radical reactions .
Result of Action
It’s important to note that benzyl bromides can be used in the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide . These factors can include temperature, pH, and the presence of other chemical species.
properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPSKNOJWNSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(trifluoromethyl)benzyl bromide |
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